O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate
Description
Properties
CAS No. |
22764-81-4 |
|---|---|
Molecular Formula |
C11H12Cl3NOS |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H12Cl3NOS/c1-3-15(4-2)11(17)16-10-6-8(13)7(12)5-9(10)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
QQBXAKQJAJFIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate typically involves the reaction of 2,4,5-trichlorophenol with diethylcarbamothioyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2,4,5-trichlorophenyl) N,N-diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
O-Methyl, O-(2,4,5-Trichlorophenyl) N-Ethyl Phosphoramidothioate (CAS 2591-74-4)
This compound shares the 2,4,5-trichlorophenyl group but differs in its phosphoramidothioate structure. Key differences include:
- Physicochemical Properties :
- Reactivity : The carbamothioate group in the target compound may exhibit greater hydrolytic stability compared to phosphoramidothioates, which are prone to nucleophilic attack due to the phosphorus center .
N,O-Carboxymethyl Chitosan (NOCC)
- Substituent Influence: The trichlorophenyl group in the target compound enhances hydrophobicity, contrasting with NOCC’s hydrophilic carboxymethyl groups. NOCC’s hygroscopicity and moisture retention depend on substituent position and degree (e.g., DS > 1.0 improves保湿性) . This highlights how functional group placement (e.g., -NH2 vs. -Cl) dictates physicochemical behavior.
1-Methyl-2,4,5-Trinitroimidazole (MTNI)
A nitro-substituted analog with a trichlorophenyl-like aromatic system:
- Thermal Stability : MTNI decomposes in three stages (177–298°C), whereas the target compound’s thiocarbamate group may decompose at lower temperatures due to weaker C=S bonds .
Key Research Findings and Data Gaps
- Lipophilicity vs. Bioactivity : The high logP (~4.5) of both the target compound and its phosphoramidothioate analog suggests suitability for membrane penetration, but carbamothioates may exhibit slower metabolic clearance than phosphoramidothioates .
- Synthetic Challenges: Unlike NOCC, which achieves high substitution degrees (DS > 1.0) via optimized reaction conditions , the steric hindrance of the trichlorophenyl group in the target compound may limit substitution efficiency.
- Toxicity and Environmental Impact: No direct data exist for the target compound, but chlorinated aromatics are often persistent pollutants, necessitating further ecotoxicological studies.
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